molecular formula C34H66O4Zn B13835324 Zinc heptadecanoate CAS No. 63400-11-3

Zinc heptadecanoate

Cat. No.: B13835324
CAS No.: 63400-11-3
M. Wt: 604.3 g/mol
InChI Key: WJECRDPVMSNVCG-UHFFFAOYSA-L
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Description

Zinc heptadecanoate (CAS 93028-41-2) is a metal carboxylate with the molecular formula Zn(C₁₇H₃₃O₂)₂. Its structure comprises a zinc ion coordinated to two heptadecanoate anions, as illustrated by the SMILES notation: [Zn+2].[O-]C(=O)CCCCCCCCCCCCCCCC.[O-]C(=O)CCCCCCCCCCCCCCCC . This compound is utilized in catalysis, particularly in biodiesel production, where it serves as a precursor for solid acid catalysts . Its thermal stability and Lewis acid properties make it suitable for esterification and transesterification reactions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63400-11-3

Molecular Formula

C34H66O4Zn

Molecular Weight

604.3 g/mol

IUPAC Name

zinc;heptadecanoate

InChI

InChI=1S/2C17H34O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2

InChI Key

WJECRDPVMSNVCG-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc heptadecanoate can be synthesized through a reaction between zinc oxide or zinc acetate and heptadecanoic acid. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene. The process can be summarized as follows: [ \text{ZnO} + 2 \text{C}{17}\text{H}{35}\text{COOH} \rightarrow \text{Zn(C}{17}\text{H}{35}\text{COO})_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, this compound can be produced in larger quantities using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous reactors and controlled temperature and pressure conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Zinc heptadecanoate can undergo various chemical reactions, including:

    Oxidation: The zinc ion can participate in redox reactions, although the heptadecanoate part remains relatively inert.

    Substitution: The carboxylate groups can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Substitution: Ligands such as phosphines or amines can be used under mild heating conditions.

Major Products Formed:

    Oxidation: Zinc oxide and heptadecanoic acid derivatives.

    Substitution: Zinc complexes with new ligands and free heptadecanoic acid.

Scientific Research Applications

Zinc heptadecanoate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of zinc-based catalysts and materials.

    Medicine: Zinc compounds, including this compound, are explored for their antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of lubricants, stabilizers for plastics, and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which zinc heptadecanoate exerts its effects is primarily through the zinc ion. Zinc plays a crucial role in various biochemical processes, including enzyme catalysis, protein synthesis, and cellular signaling. The heptadecanoate part of the molecule helps in the solubility and stability of the compound, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Lead Heptadecanoate (CAS 63399-94-0)

  • Formula : Pb(C₁₇H₃₃O₂)₂
  • Applications: Limited to industrial uses due to toxicity concerns. Safety data sheets advise against non-industrial applications .
  • Key Difference: Unlike zinc heptadecanoate, lead derivatives are restricted in modern applications due to environmental and health risks.

Sodium and Potassium Heptadecanoates

  • Sodium Heptadecanoate: Used as an analytical standard in lipid research (purity ≥99%) .
  • Potassium Heptadecanoate: Emerging in material science for bio-based polymers and surfactants, with market growth driven by sustainable chemistry trends .
  • Key Difference: Alkali metal salts are water-soluble and less thermally stable compared to this compound, limiting their use in high-temperature catalysis.

Comparison with Ester Derivatives of Heptadecanoic Acid

Methyl Heptadecanoate (CAS 6064-90-0)

  • Formula : C₁₈H₃₆O₂
  • Applications :
    • Chromatography : Internal standard for fatty acid methyl ester (FAME) analysis .
    • Biodiesel : Reference compound for quantifying reaction yields .
  • Key Difference: Unlike this compound, methyl esters are volatile and serve as analytical tools rather than catalysts.

Ethyl Heptadecanoate (CAS 14010-23-2)

  • Formula : C₁₉H₃₈O₂
  • Applications : Studied for bio-lubricants and environmentally friendly plastics .
  • Key Difference: Ethyl esters exhibit lower polarity than this compound, making them suitable for hydrophobic material synthesis.

Cholesteryl Heptadecanoate (CAS 24365-37-5)

  • Formula : C₄₄H₇₆O₂
  • Applications :
    • Lipid Research : Model compound for studying cholesterol metabolism .
    • Cell Biology : Used to investigate lipid droplet formation .
  • Key Difference: Unlike this compound, cholesteryl esters are biologically active and integral to membrane studies.

Data Tables

Table 1: Metal Heptadecanoates

Compound CAS Number Molecular Formula Key Applications
This compound 93028-41-2 Zn(C₁₇H₃₃O₂)₂ Biodiesel catalysis
Lead heptadecanoate 63399-94-0 Pb(C₁₇H₃₃O₂)₂ Restricted industrial use
Sodium heptadecanoate Not available NaC₁₇H₃₃O₂ Analytical standards

Table 2: Heptadecanoate Esters

Compound CAS Number Molecular Formula Key Applications
Methyl heptadecanoate 6064-90-0 C₁₈H₃₆O₂ Chromatography standards
Ethyl heptadecanoate 14010-23-2 C₁₉H₃₈O₂ Bio-lubricant research
Cholesteryl heptadecanoate 24365-37-5 C₄₄H₇₆O₂ Lipid metabolism studies

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